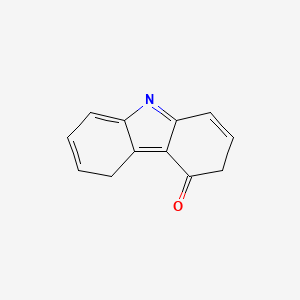

3,5-Dihydro-4H-carbazol-4-one

Description

Structural Context within the Carbazolone Family and Related Heterocycles

3,5-Dihydro-4H-carbazol-4-one belongs to the carbazolone family, a class of compounds characterized by a carbazole (B46965) nucleus bearing a ketone functional group. The core structure consists of a central pyrrole (B145914) ring fused with two benzene (B151609) rings. Specifically, the "dihydro" and "4-one" designations in its name indicate a partially saturated cyclohexenone ring fused to the carbazole framework. This structural feature imparts a non-planar geometry to the molecule and provides reactive sites for further chemical modifications.

Carbazolones are key intermediates in the synthesis of various alkaloids and pharmaceutical agents. mostwiedzy.pl For instance, they serve as precursors to carbazolequinones, a class of compounds with noted biological activities. wvu.edu The structural integrity of the carbazolone skeleton is crucial for the development of novel compounds with potential therapeutic applications. The strategic placement of substituents on this framework allows for the fine-tuning of its chemical and physical properties.

The broader family of carbazoles, from which carbazolones are derived, are found in numerous natural products and are recognized for their diverse applications, including in materials science as photosensitizers and components of organic photovoltaic devices. nih.gov The inherent reactivity of the carbazole nucleus, coupled with the synthetic versatility of the ketone group in carbazolones, makes these compounds valuable building blocks in organic synthesis.

Historical Overview of Carbazolone Synthetic Strategies and Derivatives

The synthesis of the carbazole nucleus has been a subject of extensive research for over a century, with several named reactions forming the foundation of modern synthetic approaches. Traditional methods for constructing the carbazole skeleton include the Borsche-Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe-Ullmann reaction. wikipedia.orgdrugfuture.combohrium.com

The Borsche-Drechsel cyclization , first described in the late 19th and early 20th centuries, involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to carbazoles. wikipedia.orgnucleos.com This method has been a cornerstone in carbazole synthesis. A common method for preparing 1,2-dihydrocarbazol-4(3H)-one involves the Fischer indole (B1671886) synthesis, reacting phenylhydrazine (B124118) with 1,3-cyclohexanedione (B196179). wvu.edu

The Fischer indole synthesis is another classical and versatile method that has been widely employed for constructing carbazole and carbazolone structures. nih.govthieme-connect.deresearchgate.net This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For instance, substituted indolo[2,3-a]carbazoles can be synthesized in a one-pot reaction via the Fischer indole synthesis starting from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazines in an acidic medium. thieme-connect.dethieme-connect.com The regioselectivity of the Fischer indole synthesis in forming dihydro- and tetrahydrocarbazoles has also been a subject of study. cdnsciencepub.com

In more recent times, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of carbazoles and their derivatives. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been effectively used for the formation of the C-N bond in the carbazole ring system. rsc.orgnih.gov This method offers a direct route to aromatic amines and has been applied to the synthesis of functionalized carbazoles from readily available starting materials. thieme-connect.compolyu.edu.hk

Furthermore, catalytic hydrogenation and dehydrogenation reactions have been explored for the reversible storage of hydrogen using carbazole-based materials. mdpi.comresearchgate.netsemanticscholar.org These studies highlight the importance of the carbazole framework in developing new energy storage technologies. For instance, N-alkyl-bis(carbazoles) have shown complete hydrogenation under a ruthenium on alumina (B75360) catalyst. mdpi.comresearchgate.net

The development of new synthetic methodologies continues to be an active area of research, with a focus on improving efficiency, regioselectivity, and functional group tolerance. nih.govrsc.orgchim.itorganic-chemistry.org These advancements have expanded the accessible chemical space of carbazole derivatives, paving the way for the discovery of new compounds with novel properties and applications.

Structure

3D Structure

Properties

CAS No. |

819862-57-2 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3,5-dihydrocarbazol-4-one |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-3,5-6H,4,7H2 |

InChI Key |

FBPGMNAGPGOSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C(=O)CC=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dihydro 4h Carbazol 4 One and Its Analogues

Cyclization-Based Approaches

Cyclization reactions are the cornerstone for the synthesis of the carbazolone core. These methods involve the formation of the key carbon-nitrogen or carbon-carbon bond that closes the ring system, leading to the final tricyclic structure. The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Acid-Catalyzed Cyclizations from 1H-Indole-2-butanoic Acid Precursors

An efficient route to 1,2,3,9-tetrahydro-4H-carbazol-4-one involves the acid-catalyzed cyclization of 1H-indole-2-butanoic acid. researchgate.netresearchgate.net This precursor can be prepared in a multi-step synthesis starting from 2-fluoro-1-nitrobenzene. researchgate.net The cyclization is typically achieved by heating the butanoic acid derivative in a suitable solvent, such as toluene (B28343), in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netresearchgate.net This method provides a high yield of the desired carbazolone. For instance, heating 1H-indole-2-butanoic acid at 110°C in toluene with p-toluenesulfonic acid resulted in an 88% yield of 1,2,3,9-tetrahydro-4H-carbazol-4-one. researchgate.netresearchgate.net Interestingly, in the absence of an acid catalyst, the reaction yields a different product, 8,9-dihydropyrido[1,2-a]indol-6(7H)-one. researchgate.netresearchgate.net

| Precursor | Catalyst | Product | Yield (%) | Reference |

| 1H-Indole-2-butanoic acid | p-Toluenesulfonic acid | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 88 | researchgate.netresearchgate.net |

| 1H-Indole-2-butanoic acid | None | 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one | 90 | researchgate.netresearchgate.net |

Tandem Reduction-Cycloaromatization-Acylation Reactions

A direct and high-yielding approach to the tetrahydro-4H-carbazol-4-one scaffold is the tandem reduction-cycloaromatization-acylation reaction. researchgate.netresearchgate.netresearch-solution.com This one-pot process starts with a precursor like methyl 6-(2-nitrophenyl)-5-oxohexanoate, which upon treatment with iron in concentrated hydrochloric acid at elevated temperatures, undergoes a cascade of reactions. researchgate.netresearchgate.net The nitro group is first reduced to an amine, which then participates in a cycloaromatization and subsequent acylation to form the carbazolone ring system. This method has been shown to be highly efficient, affording a 92% yield of 1,2,3,9-tetrahydro-4H-carbazol-4-one. researchgate.netresearchgate.net This strategy has also been successfully applied to the synthesis of five- and seven-membered ring analogues. researchgate.netresearchgate.net

| Precursor | Reagents | Product | Yield (%) | Reference |

| Methyl 6-(2-nitrophenyl)-5-oxohexanoate | Iron, conc. HCl | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 92 | researchgate.netresearchgate.net |

Photochemical Ring Closure of β-N-Aryl Enaminones

Photochemical methods offer an alternative pathway to carbazolones. The ring closure of β-N-aryl enaminones can be induced by ultraviolet (UV) light. researchgate.netresearchgate.netchemrxiv.org These reactions are often carried out in the presence of an oxidant or a base like sodium methoxide (B1231860) (NaOMe) to facilitate the cyclization. researchgate.netresearchgate.netchemrxiv.org While this method provides a route to H4-carbazolones, it has been noted to be generally less efficient for the synthesis of related H2-indolones. researchgate.netresearchgate.netchemrxiv.org The use of 100-400 W UV lamps is typical for these transformations. researchgate.netresearchgate.netchemrxiv.org

Hypervalent Iodine Reagent-Mediated Cyclizations (e.g., PIFA)

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful tools for oxidative cyclizations. researchgate.netacs.orgrsc.orgdovepress.comcore.ac.uk The PIFA-mediated annulation of 2-aryl enaminones provides a metal-free approach to synthesize carbazolone derivatives. rsc.orgcore.ac.uk This process involves an intramolecular oxidative C-N bond formation, where the nitrogen moiety of the enaminone side-chain cyclizes onto the aryl ring. rsc.org This strategy has been successfully employed to generate a series of carbazolones and 3-acetylindoles. rsc.org For example, the treatment of a cyclic enaminone with PIFA leads to the formation of the corresponding carbazolone in excellent yield. core.ac.uk Other hypervalent iodine reagents, like Koser's reagent, have also been utilized for the preparation of H4-carbazolones from β-N-aryl enaminones. researchgate.netresearchgate.net

| Substrate | Reagent | Product Type | Reference |

| 2-Aryl enaminones | PIFA | Carbazolones, 3-Acetylindoles | rsc.orgcore.ac.uk |

| α-Aryl enaminones | PIFA | H4-Carbazolones | researchgate.netresearchgate.net |

| β-N-Aryl enaminones | Koser's reagent | H4-Carbazolones, H2-Indolones | researchgate.netresearchgate.net |

Palladium-Catalyzed Coupling and Reductive Cyclization Strategies

Palladium catalysis offers a versatile and efficient means to construct the carbazolone skeleton. wvu.edunih.govorganic-chemistry.orgrsc.orgacs.org One notable method involves a sequence of an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation. wvu.edu For instance, 1,2-dihydro-4(3H)-carbazolone was synthesized in a 74% isolated yield through the reductive cyclization of 2-(2-nitrophenyl)-2-cyclohexen-1-one. wvu.edu This reaction utilizes a palladium catalyst, such as Pd(dba)₂, along with a phosphine (B1218219) ligand and carbon monoxide. wvu.edu The precursor, 2-(2-nitrophenyl)-2-cyclohexen-1-one, is prepared via a Stille coupling reaction. wvu.edu Another palladium-catalyzed approach involves the intramolecular Heck reaction of bromo enaminones, which has been used to produce carbazolones in varying yields. wvu.edu

| Precursor | Catalyst System | Product | Yield (%) | Reference |

| 2-(2-Nitrophenyl)-2-cyclohexen-1-one | Pd(dba)₂, 1,3-bis(diphenylphosphino)propane, 1,10-phenanthroline, CO | 1,2-Dihydro-4(3H)-carbazolone | 74 | wvu.edu |

| Bromo enaminones | Palladium catalyst | Carbazolones | Variable | wvu.edu |

Copper-Catalyzed Arylation and Ring Expansion Methods from Cycloalkanediones

Copper-catalyzed reactions provide another important avenue for the synthesis of carbazolone precursors. researchgate.netrsc.orgorganic-chemistry.orgnih.govdicp.ac.cn A key strategy involves the copper-catalyzed arylation of 1,3-cyclohexanediones with aryl iodides. researchgate.net These resulting 2-arylcyclohexane-1,3-diones can then be further transformed into H4-carbazolones. researchgate.net For example, a CuI/L-proline catalyzed arylation of 1,3-cyclohexanediones with aryl iodides serves as the initial step in a multi-step sequence towards the carbazolone core. researchgate.net Additionally, copper catalysts are employed in double N-arylation reactions of primary amines with 2,2'-dibromobiphenyl (B83442) to produce carbazole (B46965) derivatives. organic-chemistry.org

| Reactants | Catalyst System | Product Type | Reference |

| 1,3-Cyclohexanediones, Aryl iodides | CuI/L-proline | 2-Arylcyclohexane-1,3-diones | researchgate.net |

| Primary amines, 2,2'-Dibromobiphenyl | CuCl/L-proline | Carbazole derivatives | organic-chemistry.org |

Iron-Catalyzed Hydrogen Transfer Reduction and Intramolecular Cyclization

A notable and environmentally conscious approach to synthesizing substituted dihydrobenzo[c]carbazoles and other aza-heterocycles involves an iron-catalyzed hydrogen transfer reduction of nitroarenes, followed by intramolecular cyclization. researchgate.net This method utilizes a Knölker-type iron catalyst, which is air-stable and easy to handle. researchgate.net

The reaction typically employs benzyl (B1604629) alcohol as an inexpensive and low-volatility hydrogen donor, with cesium carbonate (Cs2CO3) serving as the base. researchgate.net The process involves the reduction of a nitroarene precursor, which can be readily prepared through methods like the Barluenga-Valdés coupling, to an amino group. This is followed by an intramolecular cyclization to form the carbazole ring system. This strategy has been successfully applied to synthesize a variety of aza-heterocycles in moderate to excellent yields. researchgate.net A proposed mechanism suggests that the reaction may proceed through an anionic pathway, as supported by DFT calculations. researchgate.net

An alternative iron-mediated method involves the reductive N-heteroannulation of 3-hydroxy-2-(2-nitrophenyl)enones using iron in acetic acid to produce carbazol-4-ones. researchgate.net

Intramolecular Wittig Reactions in Carbazole Synthesis

The Wittig reaction provides a pathway for the synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives. In a typical procedure, a suitable precursor is subjected to a Wittig olefination. For instance, the reaction of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be achieved from the corresponding precursor using potassium tert-butoxide and methyltriphenylphosphonium (B96628) bromide in anhydrous diethyl ether, yielding the product in 66% yield. mdpi.com Similarly, the parent 1,2,3,9-tetrahydro-4H-carbazol-4-one can be synthesized with an 83% yield using the same reagents. mdpi.com

Multi-Component Reactions for Carbazole-Based Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds like carbazoles from simple starting materials in a single step. rsc.orgnih.gov These reactions offer high atom economy and procedural simplicity.

One such example is a copper-catalyzed three-component reaction involving 2-methylindole, an aromatic aldehyde, and a dienophile. nih.govbeilstein-journals.org This approach allows for the synthesis of diverse spiro[carbazole-3,3'-indolines], spiro[carbazole-2,3'-indolines], spiro[carbazole-3,5'-pyrimidines], and spiro[carbazole-3,1'-cycloalkanes] in good yields and with high diastereoselectivity. nih.govbeilstein-journals.org For instance, reacting 2-methylindole, benzaldehyde, and cyclopentane-1,3-dione in the presence of a copper sulfate (B86663) catalyst yields the desired spiro[carbazole-3,1'-cycloalkane]-dione in 74% yield with excellent diastereoselectivity. nih.govbeilstein-journals.org

Another MCR strategy involves a tandem [4+1] and [4+2] cycloaddition process to synthesize pyrrolo[3,4-a]carbazole-1,3-diones. mdpi.com This two-step method starts with the multicomponent synthesis of 4-amino-5-arylisoindoline-1,3-diones, which are then cyclized via a metal-catalyzed intramolecular C-N coupling to afford the final products with high yields and selectivity. mdpi.com

Derivatization and Functionalization Strategies of the Carbazolone Core

The carbazolone core serves as a versatile template for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse properties.

Alkylation Reactions (e.g., N-methylation)

The nitrogen atom of the carbazole ring can be readily alkylated. google.com For instance, 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the synthesis of the antiemetic drug ondansetron, is synthesized by methylating 1,2,3,9-tetrahydro-4H-carbazol-4-one. This is typically achieved using dimethyl sulfate in an acetone (B3395972)/aqueous NaOH mixture. The alkylation can also be carried out using various alkylating agents in an inert organic solvent like dimethylformamide, tetrahydrofuran, or toluene, often in the presence of a base such as sodium hydride or an alkali metal carbonate. google.com

Similarly, the nitrogen atoms in fused pyridazino[4,5-b]indol-4-one systems can be alkylated. For example, treatment with ethyl chloroacetate (B1199739) in the presence of potassium carbonate can lead to mono- or bis-ester products, which can be further converted to hydrazides. nih.govresearchgate.net

Mannich-Related Functionalizations at the Alpha-Methylene Position

The alpha-methylene position of the carbazolone core is reactive and can be functionalized using Mannich-type reactions. nih.gov This involves the aminoalkylation of the active hydrogen atoms at this position. A classic Mannich reaction is a three-component condensation between a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and an amine. nih.gov

For example, 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be reacted with formaldehyde (B43269) and dimethylamine (B145610) to produce a 3-dimethylaminomethyl derivative, which is a key step in the synthesis of ondansetron. A variety of N-substituted aminomethyl groups can be introduced at this position, leading to compounds with potential biological activities. researchgate.net

Formation of Fused Polycyclic Nitrogen Heterocycles

The carbazolone scaffold can be used to construct more complex, fused polycyclic nitrogen heterocycles. mdpi.comorganic-chemistry.org For example, 2-(Carbazol-9-yl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one can be synthesized from carbazole. This derivative can then undergo further reactions, such as reaction with aromatic aldehydes to form 6-arylidene derivatives. These intermediates can then be cyclized with reagents like guanidine, acetamidine, or phenylhydrazine (B124118) to form pyrimidino[4,5-e]-1,3,4-thiadiazines and pyrazolo[3,4-e]-1,3,4-thiadiazines, respectively. researchgate.net

Another example is the synthesis of pyridazino[4,5-b]indoles. The reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, which can then be further functionalized. nih.gov

Transformations of Existing Functional Groups on the Carbazolone Ring

The strategic modification of existing functional groups on the 3,5-dihydro-4H-carbazol-4-one core is a pivotal approach for generating a diverse library of analogues. This method facilitates late-stage diversification, allowing for the introduction of various substituents to explore structure-activity relationships. Key transformations include modifications at the nitrogen atom, the C4-carbonyl group, and the aromatic ring.

N-Alkylation and N-Acylation

The nitrogen atom of the carbazolone ring is a primary site for functionalization. N-alkylation, for instance, is a common strategy employed in the synthesis of biologically active molecules. The synthesis of 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole, an intermediate for triazole-based carbazole derivatives, is achieved through the N-alkylation of tetrahydro-1H-carbazole with propargyl bromide using sodium hydride (NaH) in dimethylformamide (DMF). rsc.org This reaction introduces a propargyl group that can undergo further cycloaddition reactions. rsc.org Similarly, the N-alkylation of 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one with various alkylating agents like amyl bromide, allyl bromide, and benzyl bromide in the presence of potassium carbonate (K2CO3) in acetone yields a mixture of N-alkylated products. nih.gov

The following table summarizes representative N-alkylation reactions on carbazole and related heterocyclic systems:

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

| Tetrahydro-1H-carbazole | Propargyl bromide, NaH, DMF | 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | Good | rsc.org |

| 3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one | Amyl bromide, K2CO3, Acetone | N-amyl derivative | N/A | nih.gov |

| 3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one | Allyl bromide, K2CO3, Acetone | N-allyl derivative | N/A | nih.gov |

| 3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one | Benzyl bromide, K2CO3, Acetone | N-benzyl derivative | N/A | nih.gov |

| 3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one | Ethyl chloroacetate, K2CO3, Acetone | Monoester derivative | N/A | nih.gov |

| This table is scrollable. |

N-acylation provides another route to functionalized carbazolones. For example, N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones can be synthesized in good to excellent yields (65–90%) under mild conditions. researchgate.net

Modifications at the α-Position to the Carbonyl Group

The carbon atom alpha to the C4-carbonyl group is activated and susceptible to various transformations. A notable example is the Mannich-type reaction. The reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with a formaldehyde reagent and a mineral acid in an aprotic solvent leads to the formation of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. google.com This exo-methylene intermediate is a crucial precursor for the synthesis of Ondansetron. google.comgoogle.com

A detailed look at the synthesis of the exo-methylene derivative is provided in the table below:

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

| 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Paraformaldehyde, HCl, DMF | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | >60 | google.com |

| This table is scrollable. |

Reactions of the Carbonyl Group

The C4-carbonyl group itself is a versatile handle for introducing structural diversity. Carbonyl compounds can undergo nucleophilic addition, oxidation, and reduction. iitk.ac.inmasterorganicchemistry.com For instance, the reduction of a ketone can form an alcohol. iitk.ac.in While specific examples for this compound are not detailed in the provided context, these general reactions of carbonyls are fundamental in organic chemistry and applicable to this scaffold. iitk.ac.inmasterorganicchemistry.comlibretexts.org

Halogenation of the Aromatic Ring

Electrophilic substitution on the aromatic portion of the carbazolone ring allows for the introduction of halogen atoms, which can serve as handles for further cross-coupling reactions. The halogenation of aromatic hydrocarbons can be achieved using reagents like alumina-supported copper(II) halides. acs.org For example, N-functionalized carbazoles can be halogenated to produce derivatives like methyl 2-(3-bromo-9H-carbazol-9-yl)-2-phenylacetate and methyl 2-(3,6-dichloro-9H-carbazol-9-yl)-2-phenylacetate. nih.gov These halogenated compounds are valuable intermediates for creating more complex molecules.

The following table presents examples of halogenation on the carbazole nucleus:

| Starting Material | Product | Ref |

| N-phenylacetyl-9H-carbazole | Methyl 2-(3-bromo-9H-carbazol-9-yl)-2-phenylacetate | nih.gov |

| N-phenylacetyl-9H-carbazole | Methyl 2-(3,6-dichloro-9H-carbazol-9-yl)-2-phenylacetate | nih.gov |

| This table is scrollable. |

These transformations underscore the versatility of the this compound scaffold, providing multiple avenues for the synthesis of a wide array of derivatives for various scientific investigations.

Reaction Mechanisms and Mechanistic Investigations in 3,5 Dihydro 4h Carbazol 4 One Synthesis

Elucidation of Reaction Pathways and Identification of Key Intermediates

The construction of the 3,5-dihydro-4H-carbazol-4-one framework can be achieved through various synthetic strategies, each involving distinct reaction pathways and key intermediates.

A prevalent method for synthesizing carbazolones is the Fischer indole (B1671886) synthesis . This reaction typically involves the condensation of a phenylhydrazine (B124118) with a cyclic 1,3-dione, such as cyclohexane-1,3-dione. mostwiedzy.plwvu.edu The mechanism is believed to proceed through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by tautomerization, cyclization, and elimination of ammonia (B1221849) to afford the carbazolone ring system.

Another significant pathway involves the intramolecular cyclization of enaminones . For instance, β-enaminones derived from anilines and 1,3-diketones can undergo intramolecular oxidative C-C coupling, often catalyzed by copper, to form the carbazolone structure. researchgate.net Palladium-catalyzed Heck-type reactions have also been employed for the intramolecular cyclization of bromo enaminones to yield carbazolones. wvu.edu

Recent methodologies have focused on nitrene C-H bond insertion . This approach utilizes 2-aryl-3-azidocycloalk-2-en-1-ones as precursors. researchgate.netresearchgate.net Upon catalysis, typically with rhodium complexes, a nitrene or nitrenoid intermediate is generated, which then inserts into an ortho C-H bond of the aryl ring to form the carbazolone. researchgate.netresearchgate.netchemrxiv.org In some cases, depending on the ring size of the cycloalkanone precursor, azirine intermediates have been observed, highlighting the complexity of the reaction pathway. researchgate.netresearchgate.net

Furthermore, the synthesis can proceed through a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives. This pathway involves an initial intramolecular Friedel–Crafts hydroxyalkylation to form a 3-indolylmethanol intermediate, which is then activated and undergoes reaction with a nucleophile. nih.gov

Spirocyclic species have also been proposed as key intermediates in certain transition metal-catalyzed syntheses of carbazoles from indolylallenes, suggesting another potential mechanistic route. chim.it

A plausible mechanism for the synthesis of certain carbazole (B46965) derivatives involves the initial proton abstraction from an active methylene (B1212753) compound, which then reacts with a nucleophilic site. The resulting intermediate can then attack a 1,2,3,9-tetrahydro-4H-carbazol-4-one, leading to intramolecular cyclization and isomerization to form the final product. samipubco.com

Regioselectivity and Stereoselectivity Control in Carbazolone Formation

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex carbazolone derivatives, particularly when unsymmetrical precursors or the creation of new stereocenters are involved.

Regioselectivity is a critical consideration in reactions involving unsymmetrically substituted starting materials. For example, in the synthesis of 3,3-disubstituted carbazolones from unsymmetrically substituted 2-arylcyclohexane-1,3-diones, the initial enolization and subsequent azidation steps must be highly regioselective to obtain a single isomer. researchgate.netnih.gov Mechanistic and computational analyses have been employed to understand and predict the regiochemical outcome of these transformations. researchgate.netresearchgate.netchemrxiv.org The selective activation of one carbonyl group over another in a 1,3-dione system is a key factor in achieving high regioselectivity. researchgate.netchemrxiv.org DFT studies have shown that the formation of specific regioisomeric phosphonium (B103445) ion intermediates can be predicted based on their relative energies. chemrxiv.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org In the context of carbazolone synthesis, this is particularly relevant when chiral centers are introduced. Enantioselective synthesis of carbazolones has been investigated through methods such as the desymmetrization of 1,3-cyclohexanedione (B196179) derivatives and palladium-catalyzed decarboxylative allylation of racemic carbazolone β-ketoesters. publish.csiro.au The latter approach has proven successful, achieving high enantiomeric excess. publish.csiro.au

Diastereoselectivity, the preferential formation of one diastereomer, is also a key aspect. For instance, the synthesis of tetrahydrospiro[carbazole-1,3′-indolines] can proceed with excellent diastereoselectivity through a mechanism involving a Diels-Alder reaction and subsequent Lewis acid-controlled diastereoisomerization. acs.org The ability to control the three-dimensional arrangement of atoms is crucial for synthesizing biologically active molecules where specific stereochemistry is often required for their function. numberanalytics.com

The choice of catalyst and reaction conditions plays a significant role in determining both regioselectivity and stereoselectivity. For example, in the p-toluenesulfonic acid-catalyzed cascade reaction, the reaction conditions are crucial to avoid alternative reaction pathways and achieve the desired substitution product. nih.gov

Catalytic Effects and Ligand Influence on Reaction Outcomes

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used in carbazolone synthesis. For instance, palladium-catalyzed Heck-type reactions facilitate the intramolecular cyclization of bromo enaminones. wvu.edu Palladium(II) acetate, in combination with phosphine (B1218219) ligands, is crucial in the reductive N-heteroannulation of 2-nitrostyrenes. wvu.edu Furthermore, palladium-catalyzed decarboxylative allylation of racemic carbazolone β-ketoesters, influenced by specific ligands, can lead to high enantioselectivity. publish.csiro.au

Copper: Copper catalysts are effective in promoting the intramolecular oxidative C-C coupling of β-enaminones to form carbazolones. researchgate.net Copper(I) iodide, often used with ligands like L-proline, has been employed in the cyclization of β-N-aryl enaminones. researchgate.net In the synthesis of 2-arylcycloalkane-1,3-dione precursors, copper-catalyzed arylation is a key step. researchgate.netchemrxiv.org

Rhodium: Rhodium catalysts, such as Rh₂(OCOC₃F₇)₄, are particularly effective in promoting nitrene C-H insertion reactions for carbazolone synthesis from azido (B1232118) precursors. researchgate.netresearchgate.netchemrxiv.org The choice of rhodium catalyst can influence the reaction pathway, sometimes leading to the formation of azirine intermediates instead of the expected carbazolone. researchgate.netresearchgate.net

Gold and Silver: Gold and silver catalysts have shown activity in promoting carbocyclization processes of indolylallenes to form the carbazole skeleton. chim.it Mechanistic studies suggest that these reactions can proceed through spirocyclic intermediates. chim.it

Iridium: Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, often with a copper co-catalyst, provides a route to N-H carbazoles. organic-chemistry.org

Ligand Influence:

The ligands coordinated to the metal center play a critical role in modulating the catalyst's reactivity, selectivity, and stability.

Phosphine Ligands: In palladium-catalyzed reactions, phosphine ligands are essential for processes like reductive N-heteroannulation. wvu.edu

N-Heterocyclic Carbenes (NHCs): NHC ligands can be used to tune the electronic and steric properties of the catalyst. For example, in the synthesis of nickel(II) complexes, bis(imidazolylidene)carbazole ligands have been utilized. acs.org

Chiral Ligands: In enantioselective synthesis, chiral ligands are employed to induce stereoselectivity. The development of new carbazole-based bis-imidazole ligands has opened avenues for creating novel metal complexes with specific catalytic properties. nih.gov

Pincer Ligands: LNL-carbazolide pincer ligands, featuring a central carbazole core and two flanking donor groups, offer a stable and tunable platform for catalysis. The electronic and steric properties of these ligands can be finely adjusted, influencing the reactivity of the coordinated metal center. acs.org

Organocatalysis:

In some synthetic routes, organocatalysts are utilized. For example, p-toluenesulfonic acid, a Brønsted acid, catalyzes the cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives to form functionalized tetrahydrocarbazolones. nih.gov

The interplay between the metal catalyst and the ligand is a key area of research in carbazolone synthesis. Understanding these interactions allows for the rational design of more efficient and selective catalytic systems.

Computational Approaches to Mechanistic Understanding (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of this compound synthesis. researchgate.netresearchgate.netardc.edu.au These theoretical approaches provide valuable insights into reaction pathways, transition states, and the factors governing selectivity, complementing experimental findings.

Elucidating Reaction Pathways and Intermediates:

DFT calculations have been instrumental in mapping out the potential energy surfaces of various synthetic routes to carbazolones. For instance, in the rhodium-catalyzed nitrene C-H insertion, DFT computations have helped to understand the differences in reactivity between various ring-sized β-azido enone precursors. researchgate.netresearchgate.netchemrxiv.org These studies can predict the formation of unexpected products, such as azirines, by comparing the activation barriers of competing reaction pathways. researchgate.netresearchgate.net

Understanding Regioselectivity:

Computational analysis is particularly powerful in explaining and predicting regioselectivity. In the synthesis of 3,3-disubstituted carbazolones from unsymmetrical 2-arylcyclohexane-1,3-diones, DFT calculations have been used to assess the regioselectivity of the crucial azidation step. researchgate.netresearchgate.netchemrxiv.org By calculating the energies of different regioisomeric intermediates, such as phosphonium ions formed during carbonyl group activation, researchers can predict which isomer will be preferentially formed. chemrxiv.org

Investigating Stereoselectivity:

DFT studies can also shed light on the origins of stereoselectivity. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, providing a quantitative measure of the expected enantiomeric or diastereomeric excess. wikipedia.org

Analyzing Electronic Properties and Reactivity:

DFT calculations can be used to determine various molecular properties that influence reactivity. For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the electron-donating and accepting capabilities of reactants. researchgate.netmdpi.com This information is valuable for understanding the feasibility of cycloaddition reactions and predicting the roles of different components in the reaction. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, can identify the most nucleophilic and electrophilic sites within a molecule, guiding the understanding of reaction mechanisms. researchgate.netnih.gov

Table of Computational Studies in Carbazolone Synthesis

| Study Focus | Computational Method | Key Findings |

| Regioselectivity of Azidation | DFT | Predicted the preferential formation of a single isomer in the azidation of unsymmetrical 2-arylcyclohexane-1,3-diones. researchgate.netresearchgate.netchemrxiv.org |

| Reactivity of β-Azido Enones | DFT | Explained the different reactivities of 5-, 6-, and 7-membered β-azido enones in Rh-catalyzed reactions, including the formation of azirines. researchgate.netresearchgate.netchemrxiv.org |

| Carbonyl Group Activation | DFT | Assessed the mechanism of selective carbonyl group activation in 1,3-diones, identifying key phosphonium ion intermediates. researchgate.netchemrxiv.org |

| Electronic Properties of Carbazole Derivatives | DFT/TD-DFT | Investigated the HOMO-LUMO gap and electronic transitions to understand the photophysical properties of synthesized carbazolones. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dihydro 4h Carbazol 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 3,5-dihydro-4H-carbazol-4-one derivatives, NMR is crucial for assigning proton and carbon signals, determining substitution patterns, and understanding conformational features.

Two-Dimensional NMR Techniques

While 1D NMR provides foundational data, complex structures often require two-dimensional (2D) NMR techniques for complete structural elucidation. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aliphatic and aromatic regions of the molecule. mdpi.com

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com

HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings), which is crucial for identifying quaternary carbons and piecing together different molecular fragments. mdpi.com

For example, in the characterization of novel 3,5-disubstituted-pyrazoline derivatives, which share structural similarities with carbazole (B46965) derivatives, 2D-NMR was essential for confirming the cyclo-condensation product. mdpi.com

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solids, these interactions provide valuable structural information. usask.caresearchgate.net

¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly useful for investigating nitrogen-containing compounds like this compound derivatives. mdpi.com This technique enhances the signal of the low-abundance ¹⁵N nucleus by transferring magnetization from abundant protons. mdpi.com MAS, or Magic Angle Spinning, involves rapidly spinning the sample at a specific angle to the magnetic field to narrow the spectral lines. preprints.org ¹⁵N CP/MAS NMR can provide insights into the electronic environment of the nitrogen atoms in the carbazole ring, including information about hydrogen bonding and polymorphism in the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and widely used technique for identifying functional groups in a molecule. researchgate.net For this compound derivatives, the FT-IR spectrum is characterized by several key absorption bands. researchgate.net

The most prominent band is typically the C=O stretching vibration of the ketone group, which appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding. The N-H stretching vibration of the carbazole nitrogen usually appears as a sharp to broad band in the range of 3200-3500 cm⁻¹. acs.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. acs.org The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for studying samples in aqueous media.

For this compound derivatives, the Raman spectrum can provide valuable information that complements the FT-IR data. The symmetric stretching vibrations of non-polar bonds, such as C=C bonds in the aromatic rings, often produce strong signals in the Raman spectrum. mdpi.com The C=O stretching vibration is also observable in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a more detailed structural analysis. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, the HRMS analysis of N2,N2-Dimethyl-6-(9-methyl-9H-carbazol-3-yl)-3,6-dihydro-1,3,5-triazine-2,4-diamine yielded a molecular ion peak [M+H]+ at m/z 321.1806, which corresponds to the calculated value of 321.1822 for the molecular formula C18H20N6. tandfonline.com Similarly, various carbazole derivatives have been characterized using HRMS to confirm their proposed structures. connectjournals.commdpi.com The technique is often performed at specialized facilities, such as the University of California Riverside Mass Spectrometry Center. wvu.edu

Table 1: Exemplary HRMS Data for Carbazole Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ | Reference |

| N2,N2-Dimethyl-6-(9-methyl-9H-carbazol-3-yl)-3,6-dihydro-1,3,5-triazine-2,4-diamine | C18H20N6 | 321.1822 | 321.1806 | tandfonline.com |

| 5-(4-methylphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C23H21N3S | 394.1354 (as [M+Na]+) | 394.1156 (as [M+Na]+) | mdpi.com |

| A pyrazoline derivative | C20H22N2O2S | 424.0978 (as [M+H]+) | 424.0981 (as [M+H]+) | connectjournals.com |

This table presents a selection of carbazole derivatives and their characterization by High-Resolution Mass Spectrometry, showcasing the high accuracy of this technique in confirming molecular formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The GC separates volatile compounds from a mixture, and the MS then analyzes each separated component to provide a mass spectrum. etamu.edu This is particularly useful for analyzing complex mixtures and identifying individual components. f1000research.comnih.govnotulaebotanicae.roijpsr.com

In the context of this compound derivatives, GC-MS is employed to analyze reaction mixtures and confirm the identity of synthesized compounds. The mass spectrum of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, for example, shows a top peak at m/z 171 and a second highest peak at m/z 199, which corresponds to the molecular ion. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. etamu.edu

Table 2: GC-MS Data for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

| Parameter | Value |

| NIST Number | 269339 |

| Total Peaks | 105 |

| m/z Top Peak | 171 |

| m/z 2nd Highest | 199 |

| m/z 3rd Highest | 143 |

Source: NIST Mass Spectrometry Data Center nih.gov This table summarizes the key mass spectrometry data for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one obtained from a GC-MS analysis.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mdpi.com The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For carbazole derivatives, UV-Vis spectra typically exhibit strong absorption bands corresponding to π-π* transitions within the aromatic carbazole core. researchgate.net For instance, the UV-Vis spectra of certain carbazole derivatives show strong absorption bands around 300 nm, attributed to the π-π* transition of the carbazole moiety, and a structured absorption band at approximately 350 nm, which is mainly attributed to the n-π* transition of the carbazole moiety. researchgate.net The position and intensity of these absorption bands can be influenced by the presence of substituents on the carbazole ring system.

In one study, the UV-Vis spectrum of a polymer film, PMCzP, derived from a carbazole monomer, showed two absorption bands at 344 nm and 377 nm. researchgate.net The optical band gap (Eg) of the monomer and polymer were calculated from their low-energy absorption edges. researchgate.net

Table 3: UV-Vis Absorption Data for Selected Carbazole Derivatives

| Compound/Polymer | Solvent/State | λmax (nm) | Optical Band Gap (Eg) (eV) | Reference |

| MCzP monomer | CH2Cl2 | - | 3.14 | researchgate.net |

| PMCzP film | Film | 344, 377 | 2.73 | researchgate.net |

| Pyrene | CH2Cl2 | - | 3.60 | researchgate.net |

| Carbazole | CH2Cl2 | - | 3.64 | researchgate.net |

| Pentacyclic thiazyl 9 | CH2Cl2 | 470 | 2.34 | mdpi.com |

This table presents the maximum absorption wavelengths (λmax) and calculated optical band gaps for a carbazole monomer, its corresponding polymer, and related compounds, illustrating the electronic properties determined by UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure of 2,3-dihydro-1H-carbazol-4(9H)-one has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC 966289). niscpr.res.in X-ray crystallographic studies have also been used to confirm the structures of various derivatives. For example, the structure of a 4-chloro-2-phenyl derivative of a tetracyclic system incorporating a carbazole-like moiety was confirmed by X-ray crystallography. wiley.com Similarly, the absolute configuration of a chiral carbazole derivative was determined using single-crystal X-ray diffraction analysis. google.com

In a study on pyrido[2,3-b] etamu.eduniscpr.res.indiazepin-4-ones, the X-ray crystal structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] etamu.eduniscpr.res.indiazepin-4-one (a related heterocyclic system) was solved, revealing a non-planar molecule due to the seven-membered diazepin-2-one moiety. acs.org

Table 4: Crystal Data for 2,3-dihydro-1H-carbazol-4(9H)-one

| Parameter | Value |

| CCDC Number | 966289 |

| Data Availability | www.ccdc.cam.ac.uk/data_request/cif |

Source: Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry niscpr.res.in This table provides the Cambridge Crystallographic Data Centre (CCDC) deposition number for the crystal structure of 2,3-dihydro-1H-carbazol-4(9H)-one, allowing for the retrieval of detailed crystallographic data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify its elemental composition.

The synthesis of various this compound derivatives is often accompanied by elemental analysis to confirm the successful incorporation of different substituents. For example, in the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives, elemental analysis was used to confirm the structures of the final products. hep.com.cn For one such derivative, C20H27N3O, the calculated percentages were C 73.81%, H 8.36%, and N 12.91%, which were in close agreement with the found values of C 73.72%, H 8.47%, and N 12.87%. hep.com.cn This technique has been widely applied in the characterization of numerous carbazole derivatives. hep.com.cnjrespharm.comacgpubs.orgrsc.org

Table 5: Elemental Analysis Data for a 1,2,3,9-Tetrahydro-9-methyl-3-(4-ethyl-piperazine-1-ylmethyl)-4H-carbazol-4-one

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 73.81 | 73.72 |

| Hydrogen (H) | 8.36 | 8.47 |

| Nitrogen (N) | 12.91 | 12.87 |

Molecular Formula: C20H27N3O hep.com.cn This table presents a comparison of the calculated and experimentally found elemental composition for a specific derivative of this compound, demonstrating the utility of elemental analysis in verifying the molecular formula.

Theoretical and Computational Studies of 3,5 Dihydro 4h Carbazol 4 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules. For the 3,5-Dihydro-4H-carbazol-4-one system, DFT calculations provide valuable insights that complement experimental findings. Theoretical studies on the closely related parent carbazole (B46965) and its derivatives have been performed using various functionals and basis sets to understand their fundamental properties.

Geometry Optimization and Conformational Analysis

The geometric optimization of carbazole and its derivatives is a fundamental step in computational analysis, providing the most stable three-dimensional structure. Studies on N-substituted carbazoles, for instance, have utilized the ωB97X-D functional with a 6-311++G(d,p) basis set to optimize the molecular structures of both monomers and their dimers. This level of theory is crucial for accurately describing the noncovalent interactions that influence molecular conformation.

Table 1: Selected Optimized Bond Lengths and Angles for Carbazole Derivatives

| Parameter | Carbazole-H | Carbazole-OH | Carbazole-SH | Carbazole-CH3 |

| C4-C5 Bond Length (Å) | - | 1.41553 | - | - |

| C8-C9 Bond Length (Å) | - | 1.41553 | - | - |

| C4-C9 Bond Length (Å) | - | 1.44962 | - | - |

| C5-C6 Bond Length (Å) | - | 1.38967 | - | - |

| C8-C13 Bond Length (Å) | - | 1.38967 | - | - |

| C5-N7-H18 Bond Angle (°) | 125.26913 | - | - | - |

| C5-N7-O18 Bond Angle (°) | - | 122.04479 | - | - |

| C5-N7-S18 Bond Angle (°) | - | - | 125.69480 | - |

| C5-N7-C18 Bond Angle (°) | - | - | - | 125.57402 |

| Note: Data is for illustrative purposes based on carbazole derivatives, as specific data for this compound is not available. Calculations were performed at the B3LYP-D3/6-311+G(2d,p) level of theory. |

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)

DFT calculations are instrumental in predicting and interpreting various spectroscopic data. For carbazole derivatives, theoretical calculations of vibrational frequencies show excellent correlation with experimental infrared (IR) and Raman spectra. A scaling factor of 0.95–0.96 is often applied to the calculated harmonic vibrational energies to improve agreement with experimental results.

In a study on 3,6-diiodo-9-ethyl-9H-carbazole, theoretical relativistic calculations of ¹³C NMR chemical shifts, particularly for carbons bonded to heavy atoms like iodine, showed a significant improvement in accuracy when compared to non-relativistic calculations, reducing the deviation from experimental values.

The electronic absorption spectra of carbazole-based dyes have been investigated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax) for π → π* transitions in these systems are generally in good agreement with experimental data. For example, in a series of carbazole–thiazole dyes, the calculated λmax values were around 363–366 nm.

Table 2: Experimental and Calculated Vibrational Frequencies for N-substituted Carbazoles

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H Stretch | ~3400-3500 | Scaled values correlate well |

| Aromatic C-H Stretch | ~3000-3100 | Scaled values correlate well |

| C=C Aromatic Stretch | ~1500-1600 | Scaled values correlate well |

| Note: This table provides a general representation of the correlation between experimental and calculated vibrational frequencies for carbazole systems. |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a key indicator of chemical stability and reactivity.

For carbazole-based dyes, the HOMO is typically localized on the carbazole moiety, which acts as the electron donor, while the LUMO is distributed over the acceptor part of the molecule. The Egap can be tuned by introducing different substituents. For instance, substituting the hydrogen of the NH group in carbazole with OH, SH, and CH₃ moieties leads to variations in the Egap. A smaller energy gap generally implies higher reactivity and easier electronic transitions.

Table 3: HOMO, LUMO, and Energy Gap for Carbazole Derivatives (in eV)

| Compound | HOMO | LUMO | Energy Gap (Egap) |

| Carbazole-H | - | - | 0.662 |

| Carbazole-SH | - | - | 0.673 |

| Carbazole-CH3 | - | - | Varies with functional |

| Note: Data is for illustrative purposes based on carbazole derivatives, as specific data for this compound is not available. Calculations were performed at the B3LYP/6-31G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In carbazole systems, the MEP surface reveals that the nitrogen atom and the aromatic rings are generally electron-rich regions, while the hydrogen atoms are electron-poor.

For carbazole-based dyes, the distribution of negative and positive charges on the molecular geometry is influenced by the nature of the substituents. This asymmetric charge distribution can lead to a more polar molecule with a larger dipole moment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as charge transfer and hyperconjugative interactions, which contribute to the stability of a molecule. In carbazole derivatives, NBO analysis has been employed to understand the delocalization of electron density.

For instance, in a cocrystal of paracetamol, NBO analysis revealed that interactions such as LP(1)(N8)→π*(C9-O10) are responsible for the stability of the molecule. This type of analysis can elucidate the nature of bonding and the electronic communication between different parts of the this compound molecule.

Calculation of Nonlinear Optical (NLO) Properties

Carbazole derivatives are known for their promising nonlinear optical (NLO) properties, which are important for applications in optoelectronics. DFT calculations are a reliable tool for predicting the NLO response of molecules, including properties like polarizability (α) and the first hyperpolarizability (β).

Theoretical studies on carbazole–thiazole dyes have shown that the nature of the halogen substituent can influence the NLO properties. The calculated first hyperpolarizability values indicate that these molecules can exhibit a significant NLO response.

Thermodynamic Properties

The study of thermodynamic properties through computational methods provides crucial insights into the stability, formation, and equilibrium of molecules like this compound. These calculations are fundamental in predicting the behavior of the compound under various conditions.

Detailed Research Findings: Quantum chemical calculations are a primary tool for determining the thermodynamic properties of a molecular system. smu.edu Methodologies such as Density Functional Theory (DFT) are employed to compute key thermodynamic parameters. nih.govresearchgate.net These parameters include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°).

The enthalpy of formation indicates the energy change when a compound is formed from its constituent elements in their standard states, signifying its intrinsic stability. Gibbs free energy combines enthalpy and entropy to predict the spontaneity of reactions involving the molecule. Entropy itself is a measure of the molecular system's disorder. These values are critical for understanding the compound's stability relative to its isomers or tautomers and predicting its behavior in chemical reactions. For instance, computational studies on related heterocyclic compounds like tetrahydro-4H-indazol-4-ones have successfully used DFT calculations (e.g., B3LYP/6-31G**) to determine the most stable tautomeric forms by comparing their relative energies. researchgate.net

| Thermodynamic Property | Calculated Value (Method) | Units |

| Enthalpy of Formation (ΔH°f) | Data not available | kJ/mol |

| Gibbs Free Energy (ΔG°f) | Data not available | kJ/mol |

| Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for elucidating the electronic structure of this compound, which governs its chemical behavior, reactivity, and spectroscopic properties.

Detailed Research Findings: Methods like DFT and ab initio calculations are used to analyze the electronic landscape of a molecule. researchgate.net Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Furthermore, these calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken charge densities. acs.org The MEP map, for example, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is vital for predicting how the molecule will interact with other reagents. acs.org For carbazole derivatives, computational studies have shown that the carbazole moiety often plays a central role in the electronic properties of the molecule. acs.orgresearchgate.net

| Electronic Property | Calculated Value (Method) | Units |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Determination of Conformational Inversion Barriers

The three-dimensional structure of a molecule is not static. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted through rotation around single bonds. The energy barriers separating these conformers are known as conformational inversion barriers.

Detailed Research Findings: For a molecule like this compound, which contains a non-aromatic, partially saturated ring, different puckered conformations are possible. Computational methods, particularly DFT, are used to map the potential energy surface of the molecule. mdpi.com By identifying the stable conformers (local minima on the surface) and the transition states that connect them (saddle points), the energy barrier for inversion can be calculated.

This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or material properties. For example, in studies of carvacrol (B1668589) derivatives, DFT calculations were used to determine the energy barriers for the rotation of an isopropyl group, revealing how steric hindrance from substituents affects conformational mobility. mdpi.com The height of this energy barrier determines the rate of interconversion between conformers at a given temperature.

| Conformational Change | Energy Barrier (Method) | Units |

| Ring Inversion (e.g., Chair-to-Boat) | Data not available | kcal/mol |

| Rotamer Interconversion | Data not available | kcal/mol |

Computational Prediction of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting how a molecule's structure influences its chemical reactivity. This is often explored through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netej-chem.org

Detailed Research Findings: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activities. rsc.org This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties.

For a system like this compound, relevant descriptors would include HOMO-LUMO energies, dipole moment, molecular surface area, volume, and various charge distributions. mdpi.com By correlating these descriptors with experimentally determined activities (e.g., receptor binding affinity or reaction rates) for a set of related carbazole derivatives, a predictive model can be built. researchgate.netnih.gov These models are invaluable in medicinal chemistry for designing new molecules with enhanced potency or desired properties, as they can guide synthetic efforts by predicting the activity of yet-to-be-synthesized compounds. mdpi.comresearchgate.net For instance, 3D-QSAR studies on carbazole carboxamide derivatives have been used to develop models that successfully predict their inhibitory activity against specific enzymes. nih.gov

| Descriptor | Calculated Value (Method) | Description |

| Molecular Weight | Data not available | Total mass of the molecule |

| LogP | Data not available | Octanol-water partition coefficient (hydrophobicity) |

| Molar Refractivity | Data not available | Measure of molecular polarizability and volume |

| Surface Area | Data not available | Total solvent-accessible surface area |

| Electronegativity (χ) | Data not available | A measure of the ability to attract electrons |

| Chemical Hardness (η) | Data not available | Resistance to change in electron distribution |

Chemical Reactivity and Transformations of the 3,5 Dihydro 4h Carbazol 4 One Scaffold

Tautomerism and Isomeric Equilibria in Carbazolone Systems

Tautomerism is the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers. byjus.comwikipedia.org In the case of 3,5-dihydro-4H-carbazol-4-one and related systems, the most significant tautomeric relationship is keto-enol tautomerism. oregonstate.edumasterorganicchemistry.com

The this compound (the keto form) can exist in equilibrium with its enol form, 1,2-dihydro-4-hydroxycarbazole. oregonstate.eduopenstax.org This interconversion involves the migration of a proton from the alpha-carbon (C-3) to the carbonyl oxygen, accompanied by a shift of the pi-electrons. byjus.com The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. oregonstate.eduopenstax.org

Acid catalysis involves the protonation of the carbonyl oxygen, followed by the deprotonation at the α-carbon to form the enol. openstax.org

Base catalysis proceeds via the removal of an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org

Generally, for simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.comopenstax.org For instance, cyclohexanone (B45756) exists as only about 0.0001% enol at room temperature. openstax.org However, the stability of the enol tautomer can be significantly influenced by several factors:

Conjugation: Extended π-conjugation in the enol form can increase its stability.

Aromaticity: If the enol form is part of an aromatic system, its stability is greatly enhanced.

Intramolecular Hydrogen Bonding: The presence of nearby groups that can form a hydrogen bond with the enol's hydroxyl group can stabilize the enol tautomer. masterorganicchemistry.com

In the context of the carbazolone system, the enol form, 1,2-dihydro-4-hydroxycarbazole, benefits from the aromaticity of the newly formed phenol (B47542) ring, which can shift the equilibrium more towards the enol form compared to simple cyclohexanones.

Another potential tautomeric form is the lactam-lactim isomerism involving the nitrogen of the pyrrole (B145914) ring and an exocyclic double bond, although keto-enol tautomerism is more commonly discussed for this scaffold. tgc.ac.in

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Acid/Base Catalysis | Accelerates interconversion | Lowers the activation energy for proton transfer. oregonstate.eduopenstax.org |

| Solvent Polarity | Can shift equilibrium | Polar solvents can stabilize the more polar tautomer. |

| Substitution | Can stabilize either form | Electron-donating or -withdrawing groups can affect the acidity of the α-proton and the stability of the enol. masterorganicchemistry.com |

| Aromaticity | Stabilizes the enol form | The gain in aromatic stabilization energy can make the enol form more favorable. masterorganicchemistry.com |

Regioselective Chemical Transformations

The carbazolone scaffold possesses multiple reactive sites, making regioselective functionalization a key challenge and area of research. The primary sites for reaction are the C1, C2, and C4 positions of the cyclohexenone ring, and the nitrogen atom of the pyrrole moiety. niscpr.res.inacs.org

Most C-H functionalizations of the related tetrahydrocarbazoles tend to occur at the C1 and C4 positions due to the hyperconjugation effect. acs.org However, methods have been developed for selective functionalization at the less reactive C2 position. For example, a C2-selective sulfonylation of tetrahydrocarbazoles has been achieved through a radical pathway involving the addition of sulfonyl radicals to a 3,4-dihydrocarbazole intermediate. acs.org

A modular approach has been developed for accessing 1,2,3,9-tetrahydro-4H-carbazol-4-ones (also called H4-carbazolones) from 2-arylcycloalkane-1,3-diones. chemrxiv.orgchemrxiv.orgnih.gov This method involves a highly regioselective azidation of one of the carbonyl groups, followed by a rhodium-catalyzed nitrene insertion into an ortho C-H bond of the aryl group to form the carbazolone ring system. chemrxiv.orgnih.gov This strategy allows for the synthesis of carbazolones with specific substitution patterns.

Furthermore, the nitrogen atom can be readily functionalized. For instance, N-alkylation or N-arylation can be achieved to modify the electronic properties of the molecule. asianpubs.orgfrontiersin.org

Table 2: Examples of Regioselective Reactions on Carbazole (B46965) Scaffolds

| Reaction Type | Position(s) | Reagents | Outcome | Reference |

| C-H Sulfonylation | C2 | Sulfonyl hydrazides, tBuOOH, NBS (cat.) | Synthesis of 2-sulfonyl carbazoles from tetrahydrocarbazoles. | acs.org |

| Nitrene C-H Insertion | C-H of ortho-aryl group | Rh-catalyst from 3-azido-2-aryl-cycloalk-2-en-1-ones | Formation of the this compound ring system. | chemrxiv.orgnih.gov |

| N-Substitution | N9 | Trichloroacetic acid, NaH in DMF | Introduction of substituents at the nitrogen position of tetrahydrocarbazole. | asianpubs.org |

| [3+2] Heteroannulation | C-N and C-C bond formation | Pd-catalysis (Buchwald-Hartwig amination followed by C-arylation) | Synthesis of various tri- and tetracyclic carbazoles. | nih.gov |

Rearrangement Reactions (e.g., Beckmann Rearrangements of Oxime Derivatives)

Rearrangement reactions provide a powerful tool for transforming the carbazolone skeleton into other valuable heterocyclic structures. A prominent example is the Beckmann rearrangement of oxime derivatives of this compound. masterorganicchemistry.comaudreyli.com

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.com The process begins with the formation of an oxime from the ketone (the carbazolone in this case) by reacting it with hydroxylamine (B1172632). masterorganicchemistry.comias.ac.in The oxygen of the resulting oxime is then converted into a good leaving group, typically by protonation in strong acid or by reaction with reagents like phosphorus pentachloride or tosyl chloride. masterorganicchemistry.comderpharmachemica.com

The key step of the rearrangement involves the migration of the alkyl group that is anti to the leaving group on the nitrogen atom. wiley-vch.desc.edu This 1,2-shift occurs concurrently with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the final amide product, which in this case is a lactam (a cyclic amide). masterorganicchemistry.com

For the oxime of this compound, the rearrangement would lead to the expansion of the six-membered ring into a seven-membered lactam, specifically an azepinone derivative fused to the pyrrole ring. ias.ac.in The regioselectivity of the rearrangement depends on which of the two carbon atoms adjacent to the C=N bond migrates.

Mechanism of the Beckmann Rearrangement:

Oxime Formation: Reaction of this compound with hydroxylamine (NH₂OH). ias.ac.in

Activation: Protonation of the oxime's hydroxyl group by an acid to form a better leaving group (H₂O). masterorganicchemistry.com

Rearrangement: The group anti-periplanar to the leaving group migrates to the nitrogen, breaking the N-O bond and forming a carbocation. wiley-vch.de

Nucleophilic Attack: Water attacks the carbocation. wiley-vch.de

Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yield the stable lactam product. wiley-vch.de

This rearrangement is a valuable synthetic tool for creating expanded ring systems that are otherwise difficult to access. derpharmachemica.com

Electrochemical Properties and Redox Behavior

Carbazole derivatives are well-known for their excellent electrochemical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. asianpubs.orgnih.gov These properties stem from their ability to undergo reversible oxidation and reduction processes.

The electrochemical behavior of carbazole derivatives is typically studied using techniques like cyclic voltammetry (CV). frontiersin.orgiieta.org The oxidation of the carbazole moiety involves the removal of an electron to form a radical cation. frontiersin.org The stability of this radical cation is crucial for the material's performance and is influenced by substituents on the carbazole ring. nsf.gov

Oxidation: N-substituted carbazoles typically show an onset oxidation potential around +1.0 V to +1.1 V versus a saturated calomel (B162337) electrode (SCE). frontiersin.org The oxidation process is often reversible, indicating good stability of the resulting radical cation. frontiersin.orgresearchgate.net Electron-donating groups on the carbazole ring generally lower the oxidation potential, making the compound easier to oxidize. nsf.gov

Reduction: The reduction process for carbazole derivatives can be more complex. Some studies show an irreversible reductive peak, suggesting that the initially formed radical anion may undergo subsequent chemical reactions. iieta.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated from the oxidation and reduction potentials, respectively. These energy levels are critical for designing materials with specific charge-transporting capabilities. beilstein-journals.org For example, a high HOMO level corresponds to a low ionization potential, which is desirable for hole-transporting materials. iieta.org

Table 3: Electrochemical Data for Selected Carbazole Derivatives

| Compound/Derivative Type | Onset Oxidation Potential (V vs. SCE) | HOMO Energy (eV) | LUMO Energy (eV) | Key Features | Reference |

| N-alkylcarbazoles | +1.0 | - | - | Reversible oxidation, forms stable radical cations. | frontiersin.org |

| 3,6-disubstituted N-phenyl carbazoles | - | -1.95 to -2.12 (Excited State) | - | Tunable redox properties based on aryl substituents. | nsf.gov |

| 3,5-bis[5-(thiazol-2-yl)thien-2-yl]-4H-1,2,6-thiadiazin-4-one | No oxidation observed | -5.93 (from optical band gap) | -3.66 | Two reduction events observed, one reversible. | mdpi.com |

| Carbazole Dyes | Variable | -4.97 to -5.46 | -3.32 to -3.36 | Energy levels are a function of substitution on the DPP core. | beilstein-journals.org |

Applications in Organic Synthesis and As Building Blocks for Medicinal Chemistry Research

Role as Synthetic Intermediates for Complex Organic Molecules

The utility of 3,5-dihydro-4H-carbazol-4-one and its analogs extends to the synthesis of intricate molecular architectures. The carbazole (B46965) skeleton is a recurring motif in numerous natural products and synthetic compounds with a wide spectrum of biological activities. ijraset.comnih.govijpsjournal.com The reactivity of the ketone and the aromatic rings within the carbazolone structure provides multiple avenues for chemical modification, enabling the construction of more complex polycyclic systems.

Classical methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a cyclic ketone such as cyclohexane-1,3-dione, are fundamental to creating the initial tetrahydrocarbazole structure. researchgate.netresearchgate.net Modern synthetic strategies have expanded upon these foundations, employing transition-metal-catalyzed reactions and other advanced methodologies to achieve greater efficiency and molecular diversity. researchgate.netresearchgate.net For instance, a tandem reduction-cycloaromatization-acylation reaction has been used to prepare the tetrahydro-4H-carbazol-4-one in high yield. researchgate.net These synthetic advancements underscore the importance of carbazolones as versatile intermediates for accessing a broad range of complex organic molecules.

Precursors for Pharmaceutically Relevant Compounds (e.g., Ondansetron and its Analogs)

One of the most significant applications of a derivative of this compound is its role as a key intermediate in the synthesis of Ondansetron. google.comwikipedia.org Ondansetron, marketed under the brand name Zofran, is a potent and selective 5-HT3 receptor antagonist widely used to prevent nausea and vomiting induced by chemotherapy and surgery. google.comwikipedia.orgfda.gov

The synthesis of Ondansetron typically starts from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. google.com This precursor undergoes a Mannich-type reaction to introduce a methylene (B1212753) group at the 3-position, forming 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. google.com This intermediate is then reacted with 2-methylimidazole (B133640) to yield Ondansetron. google.com Various synthetic routes have been developed to optimize this process, focusing on improving yields and utilizing less hazardous reagents. google.comgoogle.com

The success of Ondansetron has spurred the development of numerous analogs, with modifications to the carbazole core and the imidazole (B134444) side chain, in a continuous effort to discover new antiemetic agents and other therapeutics. researchgate.net

Development of Novel Heterocyclic Systems with Carbazole Cores

The carbazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijraset.comnih.govnih.govjrespharm.com The this compound framework provides a versatile platform for the construction of novel heterocyclic systems.